molecular formula C17H20O3S B2494673 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 693236-59-8

2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2494673
CAS No.: 693236-59-8
M. Wt: 304.4
InChI Key: JCIYIJLLQNMPML-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are esters or salts of sulfonic acids and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two methyl groups on the phenyl ring and three methyl groups on the benzene ring, along with a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethylphenol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or benzene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl 2,4,5-trimethylbenzene-1-sulfonate
  • 2,4-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 2,5-Dimethylphenyl 2,4,6-trimethylbenzenesulfonamide

Uniqueness

2,5-Dimethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to its specific substitution pattern on the phenyl and benzene rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3S/c1-11-6-7-13(3)16(10-11)20-21(18,19)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYIJLLQNMPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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